1-Benzylpyrazole-4-sulfonyl fluoride
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Overview
Description
1-Benzylpyrazole-4-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a sulfonyl fluoride group. The unique structure of this compound imparts it with distinct chemical properties, making it a valuable tool in medicinal chemistry, chemical biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrazole-4-sulfonyl fluoride can be synthesized through several synthetic routesThe reaction typically proceeds under mild conditions, using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of phase transfer catalysts can also improve the efficiency of the fluoride introduction step .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of sulfonamide, sulfonate, and sulfonate ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are utilized.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Result from the reaction with alcohols.
Sulfonic Acids and Sulfinic Acids: Products of oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Benzylpyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly as inhibitors of enzymes such as serine proteases.
Chemical Biology: The compound serves as a reactive probe for labeling and studying proteins, owing to its ability to form covalent bonds with specific amino acid residues.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Benzylpyrazole-4-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of target enzymes, making the compound a valuable tool in enzyme inhibition studies .
Comparison with Similar Compounds
1-Benzylpyrazole-4-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A widely used serine protease inhibitor.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for a broader range of applications in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
1-benzylpyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYPJUVCCSREEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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